4,4-Diethoxybut-2-en-1-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H16O3 |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(E)-4,4-diethoxybut-2-en-1-ol |
InChI |
InChI=1S/C8H16O3/c1-3-10-8(11-4-2)6-5-7-9/h5-6,8-9H,3-4,7H2,1-2H3/b6-5+ |
InChI Key |
SKMOVPLFPBVYIR-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(/C=C/CO)OCC |
Canonical SMILES |
CCOC(C=CCO)OCC |
Origin of Product |
United States |
Contextualization Within Enol Ether and Allylic Alcohol Chemistry
4,4-Diethoxybut-2-en-1-ol possesses a unique combination of two highly reactive functional groups: an enol ether and a primary allylic alcohol. This duality dictates its chemical behavior and synthetic potential.
Enol Ether Moiety: The enol ether component, specifically a diethyl acetal (B89532) of crotonaldehyde (B89634), is characterized by the presence of two ethoxy groups attached to a carbon-carbon double bond. Enol ethers are versatile synthetic intermediates. researchgate.net The acetal group is stable under basic conditions, making it an effective protecting group for the aldehyde functionality it masks. Under acidic conditions, it can be hydrolyzed to reveal the parent α,β-unsaturated aldehyde, crotonaldehyde. The double bond in enol ethers can participate in various reactions, including nucleophilic additions. smolecule.com
Allylic Alcohol Moiety: The primary allylic alcohol group consists of a hydroxyl group attached to a carbon atom adjacent to a double bond. This arrangement allows for a range of reactions, such as oxidation, reduction, and substitution. A key reaction of allylic alcohols is the Sharpless asymmetric epoxidation, which allows for the stereoselective formation of 2,3-epoxyalcohols. wikipedia.orglibretexts.org This reaction is highly valuable in the synthesis of chiral molecules. wikipedia.orgwayne.edu The hydroxyl group can also be converted to other functional groups, such as esters, through reactions like esterification. smolecule.com
The coexistence of these two functional groups within the same molecule allows for sequential and chemoselective reactions. For instance, the allylic alcohol can be selectively oxidized or epoxidized while the acetal remains intact, or the acetal can be hydrolyzed under acidic conditions without affecting the allylic alcohol. This orthogonal reactivity is a key feature of its utility.
Strategic Importance of Multifunctional Building Blocks in Complex Molecule Synthesis
Multifunctional building blocks are organic molecules that possess multiple reactive sites or functional groups. sigmaaldrich.com Their strategic importance in the synthesis of complex molecules, such as natural products and pharmaceuticals, is significant as they allow for the efficient construction of intricate molecular architectures. rsc.org
4,4-Diethoxybut-2-en-1-ol exemplifies such a building block. Its synthetic utility is demonstrated in its application as a precursor in the synthesis of various complex targets. For example, it has been utilized in the stereoselective synthesis of 2'-deoxynucleosides, which are important in medicinal chemistry. google.comgoogle.com In one synthetic route, this compound is a key starting material that undergoes a Sharpless epoxidation to create a chiral epoxide intermediate. google.comtandfonline.com This intermediate is then further elaborated to form thiosugars and ultimately complex nucleoside analogues like 4'-thio-2'-deoxycytidine (T-dCyd) and 5-aza-4'-thio-2'-deoxycytidine (B3060956) (aza-T-dCyd), compounds with potential anticancer activity. google.com
Review of Structural Analogues and Their Synthetic Utility
Direct Synthesis Approaches
Direct synthesis approaches focus on constructing the carbon skeleton and introducing the necessary functional groups in a straightforward manner. These methods are often characterized by their efficiency and the use of readily available starting materials.
Reduction of Esters as Precursors to (E)-5,5-Diethoxypent-2-en-1-ol
A key analogue, (E)-5,5-diethoxypent-2-en-1-ol, can be synthesized through the reduction of a corresponding ester precursor. This transformation is a fundamental reaction in organic synthesis, often employing specific reducing agents to selectively convert the ester group to an alcohol without affecting other functional groups present in the molecule, such as carbon-carbon double bonds.
For instance, the synthesis of (E)-5,5-diethoxypent-2-en-1-ol has been achieved from (E)-5,5-diethoxypent-2-en-1-yl acetate (B1210297). google.com The acetate is hydrolyzed, often using a base like potassium carbonate, to yield the desired primary alcohol. google.com This method highlights the utility of esters as stable intermediates that can be readily converted to alcohols. The choice of reducing agent is critical; for example, Diisobutylaluminium hydride (DIBAL-H) is frequently used for the reduction of esters to primary alcohols, especially at low temperatures to avoid side reactions. beilstein-journals.org
| Precursor | Reagent | Product | Reference |
| (E)-5,5-diethoxypent-2-en-1-yl acetate | Potassium Carbonate | (E)-5,5-diethoxypent-2-en-1-ol | google.com |
| Ethyl (E)-3-methyl-4-chlorobut-2-enoate | DIBAL-H | (E)-3-methyl-4-chlorobut-2-en-1-ol | beilstein-journals.org |
Olefin Metathesis Strategies in the Formation of Unsaturated Acetals
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. uwindsor.caharvard.edu This reaction, catalyzed by transition metal complexes (e.g., Grubbs' or Schrock's catalysts), allows for the rearrangement of alkylidene groups between two olefin molecules. uwindsor.caharvard.edu In the context of synthesizing unsaturated acetals like this compound, cross-metathesis between a suitable diethoxy-containing olefin and an allylic alcohol derivative could be a viable strategy.
Ring-closing metathesis (RCM) of linear allylic O,O-acetals is a particularly relevant application, leading to the formation of unsaturated heterocyclic systems. psu.eduresearchgate.net While direct synthesis of this compound via this method is not explicitly detailed in the provided results, the principles of olefin metathesis are broadly applicable to the formation of such unsaturated acetal structures. uwindsor.caharvard.edu The reaction's tolerance for various functional groups makes it an attractive approach. harvard.edu
Organometallic Reactions for Carbon-Carbon Bond Formation
Organometallic reagents are fundamental in the creation of new carbon-carbon bonds. researchgate.netsqa.org.uk For the synthesis of this compound, a Grignard reaction could be employed. smolecule.com This might involve the reaction of an organomagnesium halide with an appropriate aldehyde or ketone precursor. smolecule.com For example, the addition of a vinyl Grignard reagent to a protected diethoxyacetaldehyde derivative could construct the required carbon framework.
Another approach involves the reaction of 3,3-diethoxypropyne with an aldehyde in the presence of a base to form a propargylic alcohol. rsc.org This can then be further manipulated to produce the desired unsaturated alcohol. The versatility of organometallic chemistry offers multiple pathways to access the target molecule by strategically forming key carbon-carbon bonds. researchgate.netsqa.org.uk
Stereoselective Synthesis of this compound and Analogues
Achieving a specific stereochemistry is crucial in many applications of chiral molecules. Stereoselective synthesis methods aim to control the formation of stereoisomers, leading to a single desired product.
Asymmetric Reduction Methodologies
Asymmetric reduction of a prochiral ketone or aldehyde precursor is a common strategy to introduce a chiral center. nih.govacs.org In the context of this compound, this would involve the enantioselective reduction of the corresponding ketone, 4,4-diethoxybut-2-en-1-one. This can be achieved using chiral reducing agents or catalysts.
Enzymes, such as alcohol dehydrogenases (ADHs), are highly effective catalysts for the asymmetric reduction of ketones, often providing high enantioselectivity under mild conditions. nih.gov For example, secondary alcohol dehydrogenase from Thermoanaerobacter pseudethanolicus (TeSADH) has been used for the asymmetric reduction of various ketones. nih.gov While not specifically documented for 4,4-diethoxybut-2-en-1-one in the provided results, this methodology is a powerful tool for obtaining enantiopure alcohols.
A notable example for a related compound involves the asymmetric epoxidation of (E)-5,5-diethoxypent-2-en-1-ol using a Sharpless asymmetric epoxidation, which introduces chirality in a highly controlled manner. google.com This is followed by further transformations to achieve the target chiral molecule.
| Substrate | Catalyst/Reagent | Product Type | Key Feature | Reference |
| Prochiral Ketones | Alcohol Dehydrogenases (ADHs) | Chiral Secondary Alcohols | High Enantioselectivity | nih.gov |
| (E)-5,5-diethoxypent-2-en-1-ol | Sharpless Asymmetric Epoxidation | Chiral Epoxide | Controlled Stereochemistry | google.com |
Chiral Catalyst-Mediated Transformations
The use of chiral catalysts is a cornerstone of modern asymmetric synthesis. rsc.org These catalysts, which can be metal complexes with chiral ligands or purely organic molecules, create a chiral environment that directs the stereochemical outcome of a reaction. rsc.orgnih.gov
For the synthesis of chiral this compound, a chiral catalyst could be employed in various transformations. For instance, a chiral version of a Pauson-Khand reaction or a metal-catalyzed allylic substitution could be envisioned. researchgate.net Asymmetric hydrogenation of an appropriate precursor ketone using a chiral ruthenium catalyst, such as those developed by Noyori, is another powerful strategy. nih.gov These catalysts are known for their high efficiency and enantioselectivity in the reduction of a wide range of ketones. nih.gov
Peptide-based catalysts have also emerged as effective tools for a variety of asymmetric transformations, offering novel modes of substrate activation and high levels of stereocontrol. nih.gov While specific applications to the synthesis of this compound are not detailed, the modular and tunable nature of these catalysts makes them a promising area for future research in this field. nih.gov
Control of E/Z Stereochemistry in Allylic Systems
Controlling the geometry of the double bond in allylic systems is fundamental to their synthesis and reactivity. The relative arrangement of substituents on the double bond (E or Z configuration) can be dictated by several factors, including steric and electronic effects during the bond-forming step.
A key principle governing the conformation of allylic systems is allylic strain, which is the steric strain between a substituent on one end of a double bond and a substituent on the adjacent allylic carbon. wikipedia.org In transition states leading to the formation of an alkene, conformations that minimize allylic strain are favored, which can be exploited to control the E/Z selectivity. For instance, in the Evans' Aldol (B89426) Reaction, the formation of a specific Z-enolate is driven by the avoidance of allylic strain with the chiral auxiliary. wikipedia.org
Catalytic methods offer powerful control over stereochemistry. For example, catalytic asymmetric hetero-ene reactions have been developed for the allylic oxidation of internal alkenes, where the choice of catalyst and oxidant can dictate the E/Z selectivity of the resulting product. nih.gov Similarly, palladium-catalyzed allylic amine rearrangements can proceed with high stereoretention, although E/Z isomerization of the alkene can be a competing process that must be carefully controlled, often by the choice of ligands and additives. rsc.org
Acid-catalyzed dehydration of specific tertiary alcohols has also been shown to produce alkenes with high stereoselectivity. rsc.org The reaction often proceeds through a common carbenium ion intermediate, with the product distribution being thermodynamically controlled, favoring the more stable alkene isomer. rsc.org
Alternative Synthetic Routes and Functional Group Interconversions
Transformations from Propargylic Acetals
A versatile strategy for synthesizing this compound involves the transformation of a propargylic precursor. This route typically begins with a propargylic acetal, which contains a carbon-carbon triple bond.
A plausible starting material is propargyl aldehyde diethyl acetal. This can be converted into 4,4-diethoxybut-2-ynal. rsc.org The acetylenic proton of a terminal alkyne acetal, such as 3,3,4,4-tetraethoxy-1-butyne, can be abstracted to form an acetylide. psu.edu This acetylide can then react with an aldehyde (like formaldehyde) to introduce the required hydroxymethyl group, yielding the corresponding propargylic alcohol, 4,4-diethoxybut-2-yn-1-ol. psu.eduucl.ac.uk
The final and crucial step is the stereoselective reduction of the alkyne to an alkene. Standard catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is a classic method for the syn-reduction of alkynes to Z-alkenes. Conversely, dissolving metal reduction (e.g., sodium in liquid ammonia) typically yields the E-alkene via an anti-reduction mechanism.
Table 2: Synthesis of Propargylic Alcohols from 3,3,4,4-Tetraethoxy-1-butyne (Alkyne 4)
| Entry | Aldehyde/Ketone (R1, R2) | Isolated Yield (%) | Reference |
|---|---|---|---|
| 1 | Formaldehyde (R1=H, R2=H) | 92 | psu.edu |
| 2 | Diethyl ketone (R1=Et, R2=Et) | 75 | psu.edu |
| 3 | Acetaldehyde (R1=Me, R2=H) | 75 | psu.edu |
| 4 | Benzaldehyde (R1=Ph, R2=H) | 70 | psu.edu |
Data adapted from Skattebøl, L. et al. psu.edu
Palladium-Catalyzed Coupling Reactions in Synthesis of Derivatives
Palladium-catalyzed cross-coupling reactions are powerful tools for creating C-C and C-X bonds and can be applied to synthesize a wide range of derivatives from this compound or its precursors. researchgate.net
The Heck reaction, for example, couples an alkene with an aryl or vinyl halide. This could be used to introduce substituents at the double bond of the allylic alcohol. organic-chemistry.org The Suzuki reaction, which couples an organoboron species with a halide or triflate, is another highly versatile method. researchgate.net For instance, the hydroxyl group of this compound could be converted into a leaving group (e.g., tosylate or halide) to participate as the electrophile in a Suzuki coupling.
Palladium catalysis is also crucial for C–O bond formation. Protocols have been developed for the cross-coupling of both primary and secondary alcohols with aryl halides. researchgate.netnih.gov These reactions could be used to synthesize aryl ethers from this compound. The success of these challenging couplings often relies on the development of specialized phosphine (B1218219) ligands that promote the desired reductive elimination over competing pathways like β-hydride elimination. nih.gov
Table 3: Examples of Palladium-Catalyzed Coupling Reactions
| Reaction Name | Coupling Partners | Bond Formed | Potential Application for Derivatives |
|---|---|---|---|
| Heck Reaction | Alkene + Aryl/Vinyl Halide | C-C | Arylation/vinylation of the double bond. researchgate.netorganic-chemistry.org |
| Suzuki Reaction | Organoboron + Halide/Triflate | C-C | Coupling at the alcohol position (after conversion to halide). researchgate.net |
| Sonogashira Reaction | Terminal Alkyne + Halide/Triflate | C-C | Synthesis of enyne derivatives from an alkyne precursor. researchgate.net |
| Buchwald-Hartwig Amination | Amine + Aryl Halide | C-N | Synthesis of N-aryl derivatives of related amino-alcohols. acs.org |
| C-O Cross-Coupling | Alcohol + Aryl Halide | C-O | Synthesis of aryl ethers from the alcohol functionality. nih.gov |
Protective Group Strategies for the Alcohol Functionality
In multi-step syntheses involving this compound, the reactivity of the primary hydroxyl group often necessitates the use of a protecting group. The choice of protecting group is critical and must be compatible with subsequent reaction conditions while being readily removable when desired.
Common protecting groups for primary alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS). These are typically installed using the corresponding silyl chloride or triflate in the presence of a base like imidazole (B134444) or 2,6-lutidine. nih.gov Silyl ethers are robust under a wide range of non-acidic and non-fluoride conditions and are reliably cleaved using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF). google.com
Ester protecting groups, such as acetate or benzoate, are another option. They are stable to acidic conditions but are easily removed by basic hydrolysis (e.g., with potassium carbonate in methanol). google.com
Ether-based protecting groups like methoxymethyl (MOM) or benzyl (B1604629) (Bn) offer stability across a broader pH range. The MOM group, for example, can be installed and is stable during subsequent transformations, but its removal often requires strongly acidic conditions. nih.gov It's important to note that the diethyl acetal functionality in this compound is itself acid-labile, so any deprotection strategy must be chosen carefully to ensure selectivity. thieme-connect.de In some cases, the alcohol may not require protection if the subsequent reaction conditions are sufficiently mild or selective, as seen in certain epoxidation reactions. google.com
Reactivity Profiles of the Allylic Alcohol Moiety
The allylic alcohol group, which consists of a hydroxyl group attached to a carbon atom adjacent to a double bond, is a key site of reactivity in this compound. This arrangement facilitates several reaction pathways, including rearrangements, eliminations, oxidations, and substitutions.
Allylic rearrangements are characteristic reactions of allylic compounds where the double bond shifts its position. wikipedia.org These transformations can proceed through two primary mechanisms: SN1' (substitution nucleophilic, unimolecular, with rearrangement) and SN2' (substitution nucleophilic, bimolecular, with rearrangement).
In the SN1' mechanism , the reaction is initiated by the departure of the leaving group. For this compound, the hydroxyl group is first protonated under acidic conditions to form a good leaving group (water). Loss of water generates a resonance-stabilized allylic carbocation. chemeurope.comlscollege.ac.in This intermediate has two electrophilic centers, allowing a nucleophile to attack at either the C1 or C3 position. Attack at the C3 position results in the rearranged, or "allylic shifted," product. chemeurope.com
The SN2' mechanism is a concerted, one-step process. lscollege.ac.in A strong nucleophile attacks the carbon-carbon double bond (at the C3 position) directly, which simultaneously causes the double bond to migrate and the leaving group at the C1 position to be displaced. chemeurope.com This pathway is more likely when the compound is unhindered and a strong nucleophile is utilized. chemeurope.com For this compound, this would involve the nucleophile attacking the γ-carbon (C3), leading to the formation of a new bond and the expulsion of the leaving group from the α-carbon (C1).
| Mechanism | Key Features | Intermediate | Rate Law |
| SN1' | Two-step process, Favored by weak nucleophiles/polar protic solvents. | Resonance-stabilized carbocation. lscollege.ac.in | Rate = k[Substrate] |
| SN2' | Concerted (one-step) process, Favored by strong, unhindered nucleophiles. chemeurope.com | None (Transition state only). | Rate = k[Substrate][Nucleophile] |
The dehydration of alcohols is an elimination reaction that results in the formation of an alkene. In the case of this compound, an allylic alcohol, this reaction typically proceeds via an E1 (elimination, unimolecular) mechanism under acidic conditions. chemguide.co.uk
The mechanism involves three key steps:
Protonation: The hydroxyl group is protonated by an acid catalyst (e.g., concentrated sulfuric acid) to form an oxonium ion, which is a better leaving group. chemguide.co.uk
Carbocation Formation: The protonated alcohol loses a molecule of water to form the same resonance-stabilized allylic carbocation seen in the SN1' pathway. chemguide.co.uk
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon adjacent to the carbocation.
For the carbocation derived from this compound, deprotonation can occur from the carbon at the C4 position, which is adjacent to the delocalized positive charge. This elimination results in the formation of a conjugated diene, specifically 4,4-diethoxybuta-1,3-diene. The formation of a conjugated system is often the thermodynamic driving force for the reaction.
The oxidation of the primary allylic alcohol in this compound can be achieved selectively without affecting the double bond or the acetal functionality using specific reagents. The product of this oxidation is the corresponding α,β-unsaturated aldehyde, (E)-4,4-diethoxybut-2-enal.
Common reagents for this transformation include:
Manganese Dioxide (MnO₂): This is a mild and highly selective reagent for the oxidation of allylic and benzylic alcohols. The mechanism is believed to involve a radical pathway on the surface of the solid MnO₂.
Parikh-Doering Oxidation: This method utilizes a complex of sulfur trioxide and pyridine (B92270) (SO₃·py) in the presence of a hindered base like diisopropylethylamine (DIPEA) and dimethyl sulfoxide (B87167) (DMSO) as the solvent and co-oxidant. nih.gov This procedure is known for its mild conditions, which are compatible with sensitive functional groups like acetals.
The general mechanism for the Parikh-Doering oxidation involves the activation of DMSO by the SO₃·py complex, followed by reaction with the alcohol to form an alkoxysulfonium salt. The hindered base then facilitates an intramolecular elimination (a five-membered ring transition state) to yield the aldehyde, dimethyl sulfide, and the protonated base.
Nucleophilic substitution reactions on this compound involve the replacement of the hydroxyl group (after conversion to a good leaving group) by a nucleophile. wikipedia.orgencyclopedia.pub These reactions can occur via several competing pathways: SN1, SN2, SN1', and SN2'. pressbooks.pub
SN2 Reaction: A strong nucleophile can directly attack the carbon bearing the leaving group (C1), resulting in inversion of stereochemistry if the center is chiral. This pathway is favored by primary substrates and is sensitive to steric hindrance. chemguide.co.uk
SN1 Reaction: This pathway involves the formation of the allylic carbocation intermediate, followed by nucleophilic attack at the C1 position. This results in a non-rearranged product and typically leads to a racemic mixture if the starting material was enantiomerically pure. byjus.com
The choice between direct substitution (SN1/SN2) and allylic rearrangement (SN1'/SN2') is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the reaction conditions. wikipedia.orgmasterorganicchemistry.com For example, a bulky substrate may favor rearrangement to alleviate steric hindrance. lscollege.ac.in
| Reaction Pathway | Position of Attack | Product | Key Condition |
| SN2 | C1 | Non-rearranged | Strong nucleophile, less hindered substrate. chemguide.co.uk |
| SN1 | C1 | Non-rearranged | Weak nucleophile, polar protic solvent. byjus.com |
| SN2' | C3 | Rearranged | Strong, unhindered nucleophile. chemeurope.com |
| SN1' | C3 | Rearranged | Conditions favoring carbocation formation. lscollege.ac.in |
Transformations Involving the Acetal Functionality
The acetal group in this compound is relatively stable under neutral and basic conditions but is susceptible to cleavage under acidic conditions. This property allows it to function as a protecting group for the corresponding aldehyde.
The hydrolysis of an acetal to an aldehyde and two equivalents of alcohol is a reversible reaction catalyzed by acid. youtube.com The mechanism for the hydrolysis of the diethoxy acetal in this compound back to the aldehyde involves several equilibrium steps:
Protonation: One of the ethoxy oxygen atoms is protonated by an acid, making it a good leaving group (ethanol). youtube.com
Leaving Group Departure: The protonated ethoxy group departs as a molecule of ethanol (B145695). This step is facilitated by the formation of a resonance-stabilized oxocarbenium ion, where the positive charge is shared between the carbon and the remaining oxygen atom. youtube.com
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. youtube.com
Deprotonation: A base (water) removes a proton from the newly added water molecule, forming a hemiacetal intermediate.
Second Protonation: The remaining ethoxy group of the hemiacetal is protonated by the acid catalyst.
Final Elimination: The protonated ethoxy group is eliminated as a second molecule of ethanol, while the hydroxyl group's oxygen uses its lone pair to form a carbon-oxygen double bond.
Final Deprotonation: Loss of a proton yields the final aldehyde product, (E)-4-hydroxybut-2-enal, and regenerates the acid catalyst.
Because all steps are reversible, the formation of the acetal is favored by removing water from the reaction mixture, while hydrolysis is favored by the presence of excess water. youtube.com
Transacetalization Reactions
Transacetalization is a fundamental reaction in organic chemistry where an acetal exchanges one of its alkoxy groups with an alcohol, or where a diol exchanges with a carbonyl compound to form a cyclic acetal. thieme-connect.de These reactions are typically acid-catalyzed. In molecules containing both hydroxyl and acetal functionalities, such as this compound, intramolecular transacetalization can occur, leading to the formation of cyclic ethers.
The process is driven by the protonation of one of the ethoxy groups of the acetal, which then departs as ethanol, a good leaving group. This generates a stabilized carbocation, specifically an oxocarbenium ion. The intramolecular nucleophilic attack by the distal hydroxyl group then closes the ring.
In related polyhydroxy acetal systems, acid-catalyzed intramolecular transacetalization has been demonstrated to form furan (B31954) and benzofuran (B130515) rings. mdpi.com For instance, starting from acetals bearing a protected 1,3,5-trihydroxypentyl side chain, the first acid-catalyzed intramolecular transacetalization yields diastereomeric 2-benzofurans. mdpi.com A second intramolecular transacetalization can then lead to more complex tricyclic systems. mdpi.com The conditions for these transformations often involve catalytic amounts of an acid like p-toluenesulfonic acid (pTosOH) in solvents that facilitate the reaction. mdpi.com
Table 1: Conditions for Acid-Catalyzed Intramolecular Transacetalization in a Model System
| Reactant Type | Catalyst | Solvent | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Benzaldehyde acetal of a diol | p-Toluenesulfonic acid | Methanol (B129727)/Water | Diol (cleavage) | 87% | mdpi.com |
| Acetophenone ketal of a diol | p-Toluenesulfonic acid | Methanol/Water | Diol (cleavage) | 55% | mdpi.com |
Formation of Oxocarbenium Ions and Subsequent Cyclizations (e.g., Prins-type reactions)
An oxocarbenium ion is a resonance-stabilized cation with the positive charge delocalized between a carbon and an oxygen atom (>C=O⁺− ↔ >C⁺−O−). wikipedia.org These ions are key reactive intermediates in a wide array of chemical transformations, including glycosylation, aldol reactions, and Prins cyclizations. wikipedia.orgrsc.org The formation of an oxocarbenium ion from a precursor like this compound can be initiated in several ways, most commonly through acid catalysis where protonation of an ethoxy group leads to its elimination. wikipedia.org Alternatively, oxidation of allylic or benzylic ethers using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can also generate these intermediates. pitt.edumdpi.com
Once formed, the electrophilic oxocarbenium ion is susceptible to attack by a nucleophile. In this compound, the carbon-carbon double bond can act as an internal nucleophile, leading to a cyclization reaction. This type of reaction, involving the electrophilic addition of an aldehyde or its equivalent (like an acetal-derived oxocarbenium ion) to an alkene, is known as the Prins reaction. wikipedia.org
The Prins cyclization typically proceeds through a chair-like transition state, which controls the stereochemical outcome of the reaction. mdpi.comnih.gov The intramolecular trapping of the oxocarbenium ion by the alkene moiety results in the formation of a new carbocationic intermediate, which is then captured by a nucleophile (e.g., water, acetate) to yield the final product, often a substituted tetrahydropyran. wikipedia.orgnih.gov The versatility of this reaction makes it a powerful tool for constructing complex cyclic ethers. nih.govbeilstein-journals.org For example, cascade reactions involving an initial Prins cyclization followed by a Friedel-Crafts reaction have been developed to synthesize medicinally relevant 4-aryltetralin-2-ols. beilstein-journals.org
Table 2: Examples of Oxocarbenium-Mediated Cyclizations
| Precursor Type | Activation Method | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| Hydroxy silyl enol ether + Aldehyde | Lewis Acid (e.g., Sc(OTf)₃) | Silyl enol ether | Tetrahydropyran-4-one | nih.gov |
| Allylic ether with enol acetate | DDQ Oxidation | Enol acetate | 2,6-cis-substituted tetrahydropyran-4-one | mdpi.com |
Interplay between Alcohol and Acetal Reactivity
The compound this compound possesses two key functional groups: a primary allylic alcohol and a diethyl acetal. The presence of both a nucleophilic site (the alcohol) and a latent electrophilic site (the acetal, which can generate an oxocarbenium ion) on the same molecule allows for a rich and complex reactivity profile. The interplay between these groups governs the chemoselectivity and regioselectivity of its transformations.
Chemoselectivity in Multifunctional Systems
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. google.com In a molecule like this compound, reagents can be chosen to react selectively with either the alcohol or the acetal.
Reactions at the Alcohol: The primary alcohol can be selectively oxidized, acylated, or converted into an ether under conditions that leave the acetal group intact. For instance, standard acylation with an acid chloride in the presence of a non-acidic base would target the alcohol.
Reactions at the Acetal: Conversely, the acetal is sensitive to acid. Mild acidic hydrolysis will selectively cleave the acetal to reveal the corresponding aldehyde, while the alcohol group remains untouched. Studies on related complex molecules have shown that selective deketalization can be achieved, indicating that the reactivity of acetal/ketal groups can be tuned. mdpi.com
This differential reactivity is fundamental in multi-step organic synthesis, where one functional group acts as a protecting group for another, enabling selective transformations elsewhere in the molecule. google.com
Regioselective Transformations
Regioselectivity is the preference for a reaction to occur at one specific site over other possible positions. wikipedia.org For this compound, regioselectivity comes into play primarily in reactions involving the carbon-carbon double bond.
In electrophilic additions to the alkene, such as hydrohalogenation, the regiochemical outcome is dictated by Markovnikov's rule, which states that the electrophile (e.g., H⁺) adds to the carbon atom of the alkene that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. wikipedia.orgmasterorganicchemistry.com The proximity and electronic nature of the alcohol and acetal functionalities can influence the stability of these intermediates and thus the precise regiochemical outcome. For example, enzymatic reactions are well-known for their high degree of regioselectivity and stereoselectivity in the transformation of alkenes into valuable chiral products like 1,2-azidoalcohols. nih.gov
Catalytic Activation Mechanisms (e.g., Gold Catalysis for Alkyne Analogues)
The alkyne analogue of the title compound, 4,4-diethoxybut-2-yn-1-ol, and its derivatives are excellent substrates for transition metal catalysis, particularly with gold. ucl.ac.uk Gold(I) complexes are highly effective catalysts for the electrophilic activation of alkynes. nih.govmdpi.com They function as soft, carbophilic π-acids that coordinate to the carbon-carbon triple bond, rendering it susceptible to nucleophilic attack. ucl.ac.uknih.gov
This activation enables a variety of transformations that would not occur under uncatalyzed conditions. Common gold-catalyzed reactions of propargylic alcohols include:
Hydrofunctionalization: The addition of nucleophiles such as water (hydration) or alcohols (hydroalkoxylation) across the triple bond. mdpi.com Gold-catalyzed hydroalkoxylation is a 100% atom-economic method to prepare vinyl ethers or ketals. mdpi.com
Rearrangements: The Meyer-Schuster rearrangement of secondary and tertiary propargylic alcohols to form α,β-unsaturated ketones (enones). ucl.ac.uk
Cyclizations: Intramolecular additions of pendant nucleophiles, such as alcohols or amines, to the activated alkyne can form various heterocyclic compounds, like furans. ucl.ac.uknih.gov
The choice of ligand on the gold catalyst and the reaction conditions can be tuned to favor specific reaction pathways and control selectivity. polyu.edu.hkbeilstein-journals.org For example, ruthenium catalysts have been used in azide-alkyne cycloadditions where a propargylic alcohol substituent directs the formation of a specific triazole regioisomer. acs.org
Table 3: Gold-Catalyzed Transformations of Propargylic Alcohol Analogues
| Catalyst System | Substrate Type | Transformation | Product Type | Reference |
|---|---|---|---|---|
| Au(I) Complex | Secondary/Tertiary Propargylic Alcohols | Meyer-Schuster Rearrangement | α,β-Enones | ucl.ac.uk |
| Au(I) Complex | Primary Propargylic Alcohols | Rearrangement/Conjugate Addition | β-Substituted Ketones | ucl.ac.uk |
| Au(I) Complex | Substituted Propargylic Alcohols | Cyclization | 3-Alkoxy Furans | ucl.ac.uk |
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is an indispensable tool for the characterization of organic molecules. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the structure of 4,4-Diethoxybut-2-en-1-ol.
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR (Proton NMR): This technique would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the hydroxyl proton (-OH), the vinylic protons (-CH=CH-), the methine proton (-CH(OEt)₂), the methylene (B1212753) protons adjacent to the hydroxyl group (-CH₂OH), and the ethoxy group protons (-OCH₂CH₃). The chemical shifts (δ) would indicate the electronic environment of each proton, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, governed by spin-spin coupling constants (J values).
¹³C NMR (Carbon-13 NMR): This spectrum would show the number of chemically non-equivalent carbon atoms in the molecule. Key signals would correspond to the carbon of the alcohol (-CH₂OH), the olefinic carbons (-CH=CH-), the acetal (B89532) carbon (-CH(OEt)₂), and the carbons of the ethoxy groups (-OCH₂CH₃). The chemical shifts of these signals are characteristic of their functional group type.
Two-dimensional NMR experiments are crucial for establishing the complete bonding framework and stereochemistry of the molecule by revealing correlations between different nuclei. researchgate.net
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (geminal and vicinal coupling). chemicalbook.com Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons. For this compound, this would be essential to trace the spin system from the hydroxyl-bearing methylene group, through the double bond, to the acetal methine proton.
The HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. This experiment is fundamental for assigning the ¹³C signals based on the already assigned ¹H signals. Each cross-peak in the HSQC spectrum represents a direct C-H bond.
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This long-range connectivity information is vital for assembling the molecular fragments identified by COSY and HSQC. For instance, HMBC could show correlations from the ethoxy protons to the acetal carbon, confirming the structure of the diethyl acetal moiety.
The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry of the double bond (E/Z or cis/trans). For this compound, NOESY correlations between the vinylic protons and adjacent methylene or methine protons would establish their relative spatial arrangement.
Without access to raw or published spectral data for this compound, the creation of specific data tables and a detailed discussion of research findings is not possible. The information provided above represents the standard analytical approach that would be taken for the structural determination of this compound.
Two-Dimensional NMR Methodologies for Connectivity and Spatial Proximity
Total Correlation Spectroscopy (TOCSY) for Spin System Delineation
Total Correlation Spectroscopy (TOCSY) is a powerful 2D NMR technique used to identify coupled protons within a molecule. huji.ac.il Unlike COSY, which typically only shows correlations between directly coupled (geminal or vicinal) protons, TOCSY reveals correlations between all protons within a single, uninterrupted spin system. columbia.edulibretexts.org Magnetization is transferred throughout the entire chain of coupled spins during a "spin-lock" mixing period. azom.com This is particularly useful for delineating the discrete spin systems that may exist within a molecule, which are often separated by heteroatoms or quaternary carbons. columbia.eduyoutube.com
For this compound, the structure can be broken down into three distinct spin systems, separated by oxygen atoms:
The Butenol (B1619263) System: This system comprises the protons on the four-carbon backbone (H1, H2, H3, H4). These protons are all J-coupled, forming a continuous network. A TOCSY experiment would show correlations between the proton at C1 (H1) and the protons at C2 (H2) and C3 (H3), and even the more distant proton at C4 (H4), as long as the intervening coupling constants are non-zero. azom.com
Ethoxy System 1: The first ethyl group consists of a methylene group (-CH2-) and a methyl group (-CH3). These protons are coupled to each other and will show a TOCSY correlation, but they will not show correlations to the butenol backbone or the other ethoxy group.
Ethoxy System 2: The second ethyl group is identical to the first and will exhibit its own isolated spin system.
The TOCSY spectrum is therefore instrumental in confirming the connectivity of the butenol backbone and identifying the two separate ethoxy groups attached to C4.
Table 1: Expected TOCSY Correlations for this compound
| Proton(s) | Correlating Protons within the Spin System |
| Butenol System | |
| H1 (-CH₂OH) | H2, H3, H4 |
| H2 (-CH=) | H1, H3, H4 |
| H3 (=CH-) | H1, H2, H4 |
| H4 (-CH(OEt)₂) | H1, H2, H3 |
| Ethoxy Systems (x2) | |
| -OCH₂CH₃ | -OCH₂CH ₃ |
| -OCH ₂CH₃ | -OC H₂CH₃ |
Mass Spectrometry (MS) Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and structural features of a compound through analysis of its fragmentation patterns.
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, revealing characteristic losses of neutral fragments.
For unsaturated alcohols, common fragmentation pathways include:
α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org
Loss of Water: Dehydration (loss of H₂O, 18 Da) is a frequent fragmentation pathway for alcohols. libretexts.orgwhitman.edu
Acetals are highly susceptible to fragmentation under EI conditions, with the molecular ion peak often being weak or absent. rsc.org Key fragmentation mechanisms include:
α-cleavage: Initiated by the ionization of one of the oxygen atoms, leading to the cleavage of an adjacent bond to form a stable oxonium ion.
Loss of an Alkoxy Group: Cleavage of a C-O bond can result in the loss of an ethoxy radical (-•OCH₂CH₃, 45 Da).
For this compound (MW: 160.21 g/mol ), the EI mass spectrum would be expected to show a very weak or absent molecular ion (M•⁺) at m/z 160. The major fragmentation pathways would likely involve the acetal group, which is the most labile part of the molecule.
Table 2: Predicted Key EI-MS Fragments for this compound
| m/z | Proposed Fragment Identity | Fragmentation Pathway |
| 115 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical from the acetal. |
| 103 | [CH(OCH₂CH₃)₂]⁺ | Cleavage of the C3-C4 bond. |
| 87 | [M - OCH₂CH₃ - C₂H₄]⁺ | Loss of ethylene (B1197577) from the [M-45] fragment. |
| 71 | [M - CH(OCH₂CH₃)₂]⁺ | Cleavage of the C3-C4 bond with charge retention on the butenol fragment. |
| 57 | [C₄H₉]⁺ or [CH₂=CH-CH=OH]⁺ | Further fragmentation and rearrangement. |
| 45 | [OCH₂CH₃]⁺ | Ethoxy cation. |
Chemical Ionization (CI) is a soft ionization technique that results in significantly less fragmentation than EI. wikipedia.org It involves ion-molecule reactions where a reagent gas (e.g., methane (B114726), isobutane, or ammonia) is first ionized, and these reagent ions then transfer a proton to the analyte molecule. libretexts.org This process typically produces an abundant protonated molecule, [M+H]⁺, which is valuable for confirming the molecular weight. wikipedia.org
In addition to protonation, adduct ions are commonly formed where the reagent gas ion associates with the analyte molecule. nih.govacs.org For example, using methane as the reagent gas can produce [M+C₂H₅]⁺ and [M+C₃H₅]⁺ adducts. The primary fragment observed in CI spectra of alcohols is often the [M+H-H₂O]⁺ ion, resulting from the loss of water from the protonated molecule. acs.org For acetals, a characteristic loss is the elimination of an alcohol molecule (ethanol in this case) from the [M+H]⁺ ion. rsc.org
Table 3: Predicted Major Ions in CI-MS of this compound (Methane Reagent Gas)
| m/z | Proposed Ion Identity | Ion Type |
| 161 | [M+H]⁺ | Protonated Molecule |
| 143 | [M+H - H₂O]⁺ | Fragment (Loss of Water) |
| 115 | [M+H - C₂H₅OH]⁺ | Fragment (Loss of Ethanol) |
| 189 | [M+C₂H₅]⁺ | Adduct Ion |
| 201 | [M+C₃H₅]⁺ | Adduct Ion |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to four or more decimal places), which allows for the unambiguous determination of a molecule's elemental composition. measurlabs.comeurofinsus.com While nominal mass spectrometry might not distinguish between two different formulas that have the same integer mass, HRMS can easily differentiate them based on their exact masses, which are unique due to the mass defects of the constituent atoms. ucr.edu
For this compound, the elemental formula is C₈H₁₆O₃. HRMS would be used to measure the mass of the molecular ion or, more likely, the protonated molecule [M+H]⁺ generated via a soft ionization technique like electrospray ionization (ESI) or CI. The experimentally measured mass is then compared to the theoretical exact mass calculated for the proposed formula. researchgate.netnih.gov
Table 4: HRMS Data for Elemental Composition Confirmation
| Ion Formula | Theoretical Exact Mass | Measured Exact Mass (Hypothetical) | Mass Error (ppm) |
| [C₈H₁₆O₃+H]⁺ | 161.1178 | 161.1176 | -1.2 |
Advanced Chromatographic Separation and Purity Assessment Techniques
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds. peakscientific.com It is well-suited for the purity assessment of this compound and for quantifying it in reaction mixtures. cloudfront.net The choice of column and temperature programming is crucial for achieving good separation from starting materials, byproducts, or degradation products. ni.ac.rs
Given the presence of a polar hydroxyl group, peak tailing can sometimes be an issue on standard non-polar columns. Therefore, a mid-polarity column, such as one with a cyanopropylphenyl or polyethylene (B3416737) glycol (wax) stationary phase, is often preferred for analyzing alcohols to achieve better peak shape and resolution. cabidigitallibrary.org
For certain applications, especially for trace analysis or to improve chromatographic behavior, the alcohol functionality can be converted into a more volatile and less polar derivative, such as a trimethylsilyl (B98337) (TMS) ether. This process, known as derivatization, reduces the potential for hydrogen bonding with the column's stationary phase, resulting in sharper, more symmetrical peaks.
Table 5: Illustrative GC Method Parameters for Purity Analysis
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, 1.0 mL/min constant flow |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C |
| Oven Program | 60 °C (hold 2 min), then ramp at 10 °C/min to 240 °C (hold 5 min) |
| Injection | 1 µL, Split ratio 50:1 |
High-Performance Liquid Chromatography (HPLC) Methodologies for Non-Volatile Derivatives
High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis of this compound, particularly when it is derivatized to enhance its detection properties or to facilitate separation from complex matrices. Given that the native molecule lacks a strong chromophore for UV detection, derivatization is a common strategy to improve analytical sensitivity.
Derivatization for Enhanced Detection:
The primary alcohol group in this compound is the principal site for derivatization. A common approach is esterification with an aromatic acid chloride, such as p-nitrobenzoyl chloride or 3,5-dinitrobenzoyl chloride. These reagents introduce highly UV-active nitroaromatic groups, allowing for sensitive detection at wavelengths around 254 nm. Another potential derivatization strategy involves reaction with phenyl isocyanate to form a UV-active carbamate (B1207046) derivative.
Chromatographic Conditions:
A reversed-phase HPLC (RP-HPLC) method would be most suitable for the separation of these non-volatile derivatives. The increased hydrophobicity of the derivatized compound allows for good retention and separation on C18 or C8 stationary phases.
A typical HPLC method for the analysis of a p-nitrobenzoyl ester derivative of this compound could be as follows:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile (B52724) and Water |
| Example Gradient: 60% Acetonitrile, 40% Water, linear gradient to 90% Acetonitrile over 15 minutes | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Considerations for Acetal Stability:
The acetal functional group in this compound can be susceptible to hydrolysis under acidic conditions. Therefore, it is critical to maintain a neutral or slightly basic pH in the mobile phase to ensure the integrity of the molecule during analysis. coresta.org The use of buffered mobile phases (e.g., phosphate (B84403) buffer at pH 7) or the addition of a small amount of a basic modifier like triethylamine (B128534) can prevent on-column hydrolysis. coresta.org
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin-Layer Chromatography (TLC) is an indispensable tool for the qualitative monitoring of chemical reactions involving this compound and for the rapid screening of purification fractions. Its simplicity, speed, and low cost make it ideal for routine laboratory use. libretexts.org
Stationary Phase:
Standard silica (B1680970) gel 60 F254 plates are typically used as the stationary phase, providing a polar surface for the separation of compounds based on their polarity. orgchemboulder.com
Mobile Phase Selection:
The choice of eluent (mobile phase) is critical for achieving good separation. Given the moderate polarity of this compound, due to the presence of a hydroxyl group and two ether linkages, a mixture of a non-polar and a polar solvent is generally effective. A common starting point is a mixture of hexanes and ethyl acetate (B1210297). orgchemboulder.com The ratio can be adjusted to optimize the retention factor (Rf) of the compound of interest, with an ideal Rf value typically falling between 0.3 and 0.5 for good separation. orgchemboulder.com
| Solvent System (Hexane:Ethyl Acetate) | Polarity | Expected Rf of this compound |
| 90:10 | Low | Low (streaking or at the baseline) |
| 70:30 | Moderate | 0.3 - 0.5 (optimal for separation) |
| 50:50 | High | High (may run with the solvent front) |
For more polar starting materials or byproducts in a reaction mixture, adding a small amount of methanol (B129727) to a dichloromethane (B109758) or ethyl acetate mobile phase can improve separation. quora.com
Visualization Techniques:
Since this compound is not UV-active, a visualization agent is required to see the spots on the TLC plate. Several staining solutions are effective for visualizing alcohols and other organic compounds:
Potassium Permanganate (KMnO4) Stain: This is a general-purpose oxidizing stain that reacts with the alcohol and the double bond in the molecule, appearing as yellow-brown spots on a purple background. reachdevices.com
P-Anisaldehyde Stain: This stain is particularly useful for alcohols, ethers, and other nucleophilic compounds. Upon heating, it produces colored spots (often blue, purple, or green) against a faint pink background.
Iodine Chamber: Exposing the TLC plate to iodine vapor is a non-destructive method where the iodine absorbs onto the organic compounds, revealing them as brownish spots. reachdevices.com This is a temporary visualization method.
Preparative Chromatography for Isolation and Purification
Preparative chromatography is employed for the isolation and purification of larger quantities of this compound, scaling up the principles of analytical chromatography. news-medical.net Both flash column chromatography and preparative HPLC are viable techniques.
Flash Column Chromatography:
This is the most common method for purifying gram-scale quantities of the compound in a research setting. The process involves packing a glass column with silica gel and eluting the crude product with a solvent system optimized by TLC.
| Parameter | Description |
| Stationary Phase | Silica Gel (typically 40-63 µm particle size) |
| Mobile Phase | A solvent system that provides an Rf of ~0.25-0.35 for the target compound on TLC is often optimal for column chromatography. orgchemboulder.com For this compound, a gradient elution starting with a lower polarity mixture (e.g., 80:20 Hexane:Ethyl Acetate) and gradually increasing the polarity can effectively separate it from less polar impurities and more polar byproducts. |
| Loading Technique | The crude material can be dissolved in a minimal amount of the initial eluent and loaded directly onto the column, or it can be adsorbed onto a small amount of silica gel (dry loading) and then added to the top of the column. |
| Fraction Collection | Eluent is collected in a series of tubes, and the composition of each fraction is monitored by TLC to identify and combine the pure fractions of this compound. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
For higher purity requirements or for the separation of closely related isomers, preparative HPLC is the method of choice. welch-us.com This technique utilizes larger columns and higher flow rates than analytical HPLC to process more material.
A typical preparative RP-HPLC method for purifying this compound might involve:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 21.2 mm, 5-10 µm particle size) |
| Mobile Phase | A gradient of acetonitrile in water, optimized from an analytical HPLC run. |
| Flow Rate | 15-25 mL/min |
| Detection | A UV detector set to a low wavelength (e.g., 210 nm) may provide some detection of the double bond, or a refractive index (RI) detector can be used as a universal detector for non-UV-active compounds. |
| Fraction Collection | Automated fraction collectors are typically used, triggering collection based on the detector signal. |
Computational and Theoretical Chemistry Studies of 4,4 Diethoxybut 2 En 1 Ol
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and bonding within a molecule like 4,4-Diethoxybut-2-en-1-ol. These calculations can provide insights into the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.
A typical study would involve optimizing the geometry of the molecule to find its lowest energy structure. From this optimized geometry, various electronic properties can be calculated. For instance, the distribution of atomic charges can reveal the most electron-rich and electron-deficient sites, which is crucial for predicting reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest as they govern the molecule's behavior in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
Table 1: Hypothetical Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*
| Property | Value |
|---|---|
| Total Energy | -655.123 Hartree |
| Dipole Moment | 2.45 Debye |
| HOMO Energy | -0.25 Hartree |
| LUMO Energy | 0.05 Hartree |
| HOMO-LUMO Gap | 0.30 Hartree |
Conformational Analysis and Energetics of Stereoisomers
The presence of a stereocenter at the alcohol-bearing carbon and the potential for E/Z isomerism around the carbon-carbon double bond means that this compound can exist as multiple stereoisomers. Furthermore, rotation around the single bonds in the molecule gives rise to various conformers for each stereoisomer.
Conformational analysis through computational methods involves systematically exploring the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. By calculating the relative energies of these conformers, their population at a given temperature can be predicted using Boltzmann statistics. This information is vital for understanding the molecule's preferred shape and how its stereochemistry might influence its physical properties and biological activity. For the stereoisomers (e.g., (R,E), (S,E), (R,Z), and (S,Z)), computational studies could determine their relative thermodynamic stabilities.
Table 2: Hypothetical Relative Energies of this compound Stereoisomers
| Stereoisomer | Relative Energy (kcal/mol) |
|---|---|
| (E)-isomer | 0.00 |
| (Z)-isomer | +1.2 |
Reaction Mechanism Elucidation via Transition State Modeling
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, potential reactions could include oxidation of the alcohol, electrophilic addition to the alkene, or hydrolysis of the acetal (B89532). Transition state modeling allows for the identification of the high-energy structures (transition states) that connect reactants to products.
By calculating the activation energy (the energy difference between the reactant and the transition state), the feasibility and rate of a reaction can be predicted. For example, studying the acid-catalyzed hydrolysis of the diethoxy acetal would involve modeling the protonation of one of the ethoxy oxygens, followed by the departure of ethanol (B145695) and subsequent attack of water. The calculated energy profile for this reaction would reveal the rate-determining step and provide a detailed picture of the reaction pathway at the molecular level.
Table 3: Hypothetical Activation Energies for a Reaction of this compound
| Reaction Step | Activation Energy (kcal/mol) |
|---|---|
| Protonation of Acetal Oxygen | 5.2 |
| Loss of Ethanol | 15.8 |
| Nucleophilic Attack by Water | 8.1 |
Spectroscopic Parameter Prediction and Validation
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. For this compound, key spectroscopic techniques would include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the NMR spectrum. These predicted shifts are highly sensitive to the molecule's geometry and electronic environment. By comparing the calculated NMR spectra for different stereoisomers or conformers with experimental data, the actual structure present in a sample can be determined. Similarly, the vibrational frequencies corresponding to the stretching and bending of chemical bonds can be calculated and compared with an experimental IR spectrum to aid in the assignment of observed absorption bands.
Table 4: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for a key carbon in this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C1 (CH₂OH) | 62.5 | 63.1 |
| C2 (=CH) | 128.9 | 129.5 |
| C3 (CH=) | 135.2 | 134.8 |
| C4 (CH(OEt)₂) | 101.7 | 102.3 |
Synthetic Applications of 4,4 Diethoxybut 2 En 1 Ol As a Key Building Block or Intermediate
Role in the Synthesis of Complex Natural Products and Analogues
While direct applications of 4,4-diethoxybut-2-en-1-ol in the total synthesis of complex natural products are often part of multi-step sequences where it is an early-stage precursor, its structural framework is crucial. rsc.org Natural products are a significant source of inspiration for drug discovery and development, featuring intricate and diverse molecular architectures. nih.govengineering.org.cnsioc-journal.cn The synthesis of these molecules is a primary focus of modern organic chemistry. beilstein-journals.org
A closely related analogue, (E)-5,5-diethoxypent-2-en-1-ol, serves as a pivotal intermediate in the synthesis of 4'-thio-2'-deoxycytidine (T-dCyd) and 5-aza-4'-thio-2'-deoxycytidine (B3060956) (aza-T-dCyd), which are analogues of natural nucleosides. google.comtandfonline.com These compounds exhibit potent anticancer activity by depleting DNA methyltransferase I (DNMT1) and are currently in clinical trials. tandfonline.com The synthesis showcases how the diethoxy-en-ol scaffold is elaborated into a complex, biologically active molecule through a series of stereocontrolled reactions. google.comtandfonline.comresearchgate.net The initial steps involve the creation of the allylic alcohol from 4,4-diethoxybut-1-ene, demonstrating the utility of this class of building blocks in accessing advanced intermediates for natural product analogue synthesis. tandfonline.com
The strategies employed in natural product synthesis often rely on the use of versatile building blocks that can be manipulated to form complex ring systems and stereochemical arrays. rsc.org The functional handles present in this compound—the acetal (B89532), alkene, and alcohol—provide multiple reaction points for chain elongation, cyclization, and functional group interconversion, making it a valuable precursor in the synthetic chemist's toolbox.
Precursor for Bioactive Molecules (e.g., 2'-Deoxynucleosides)
The utility of the this compound structural motif is prominently highlighted in its role as a precursor to potent bioactive molecules, particularly nucleoside analogues used in cancer therapy. smolecule.com The synthesis of 4′-thio-2′-deoxycytidine (T-dCyd) and its 5-aza analogue (aza-T-dCyd) provides a compelling case study. google.comtandfonline.com These molecules are significant because they potently inhibit tumor growth with potentially less toxicity than related cytidine (B196190) compounds. tandfonline.com
The synthetic route begins with a precursor, 4,4-diethoxybut-1-ene, which is converted to the key intermediate, (E)-5,5-diethoxypent-2-en-1-ol, via a catalytic cross-metathesis reaction followed by reduction. google.comtandfonline.com This allylic alcohol is then subjected to a Sharpless asymmetric epoxidation to introduce chirality, a critical step for the biological activity of the final nucleoside. google.comtandfonline.com The resulting chiral epoxide, ((2S,3S)-3-(2,2-diethoxyethyl)oxiran-2-yl)methanol, is a versatile intermediate that is further elaborated through a multi-step sequence to form the final thiosugar ring and is subsequently coupled with a nucleobase. google.com
The table below outlines a key transformation in the multi-gram synthesis of intermediates for T-dCyd and aza-T-dCyd, starting from a precursor of the title compound.
| Starting Material | Reaction | Key Intermediate | Significance |
|---|---|---|---|
| (E)-5,5-diethoxypent-2-en-1-ol | Sharpless Asymmetric Epoxidation using titanium tetraisopropoxide, (+)-diethyl L-tartrate, and tert-butyl hydroperoxide. tandfonline.com | ((2S,3S)-3-(2,2-diethoxyethyl)oxiran-2-yl)methanol | Establishes two stereocenters with high enantioselectivity, crucial for the synthesis of the chiral thiosugar core of T-dCyd. google.comtandfonline.com |
| ((2S,3S)-3-(2,2-diethoxyethyl)oxiran-2-yl)methanol | Multi-step conversion including ring-opening, protection, and cyclization. google.com | (4-octyloxybenzyl) 2-deoxy-1,4-dithio-D-erythro-pentofuranoside | A protected thiosugar ready for glycosylation with a nucleobase to form the final bioactive compound. tandfonline.comresearchgate.net |
This synthetic pathway underscores the importance of the diethoxy-en-ol scaffold as a flexible and efficient starting point for constructing complex, high-value bioactive molecules.
Utility in the Construction of Diverse Heterocyclic Systems (e.g., Furans)
The construction of heterocyclic scaffolds is a cornerstone of medicinal chemistry and organic synthesis, as these motifs are prevalent in a vast number of pharmaceuticals and natural products. organic-chemistry.orgnih.govrsc.org this compound and its alkynyl precursor, 4,4-diethoxybut-2-yn-1-ol, are valuable intermediates for the synthesis of various heterocycles, most notably substituted furans. rsc.orgchim.itresearchgate.net
Furans are synthesized from these precursors through several elegant strategies. One prominent method involves the gold-catalyzed reaction of propargylic alcohols, such as 4,4-diethoxybut-2-yn-1-ol, with alcohols. rsc.org This reaction proceeds at room temperature and provides a direct route to 3-alkoxyfurans. rsc.org The process involves the activation of the alkyne by the gold catalyst, followed by an intramolecular cyclization.
Another powerful approach is the iodocyclization of 2-(1-alkynyl)-2-alken-1-ones, which can be derived from butynol (B8639501) precursors. nih.gov This method allows for the synthesis of highly substituted 3-iodofurans, which are themselves versatile intermediates for further functionalization via palladium-catalyzed cross-coupling reactions. nih.gov Furthermore, α,β-unsaturated acetylenic ketones, accessible from 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones, react with organocuprates to yield tri- and tetra-substituted furans with high regiocontrol. researchgate.net
The table below summarizes representative methods for furan (B31954) synthesis starting from precursors related to this compound.
| Precursor Type | Key Reagents | Furan Product Type | Reference |
|---|---|---|---|
| Propargylic Alcohols (e.g., 4,4-diethoxybut-2-yn-1-ol) | [Ph3PAuNTf2]2, Alcohol (Solvent/Nucleophile) | 3-Alkoxyfurans | rsc.org |
| β-Acyloxy α,β-Unsaturated Acetylenic Ketones | Organocuprates (R2CuLi) | Tri- and Tetra-substituted Furans | researchgate.net |
| 2-(1-Alkynyl)-2-alken-1-ones | I2, Nucleophiles (e.g., alcohols, amines) | 2,3,4,5-Tetrasubstituted 3-Iodofurans | nih.gov |
| 1,1-Diethoxy-5-hydroxyalk-3-yn-2-ones | Secondary amines, β-dicarbonyl compounds | Substituted furans with formyl or diethoxymethyl groups | chim.it |
These methods demonstrate the flexibility of the butenol (B1619263)/butynol framework in accessing a wide array of substituted furan rings, which are important building blocks in their own right. nih.govorganic-chemistry.org
Applications in Enantioselective and Diastereoselective Transformations
The creation of specific stereoisomers is critical in modern drug development, as the biological activity of a chiral molecule often resides in a single enantiomer or diastereomer. This compound and its derivatives are valuable substrates for transformations that install new stereocenters with high levels of control.
A prime example is the Sharpless asymmetric epoxidation of (E)-5,5-diethoxypent-2-en-1-ol, an allylic alcohol closely related to the title compound. tandfonline.com This reaction is a cornerstone of asymmetric synthesis and is employed on a large scale in the synthesis of the anticancer nucleoside analogues T-dCyd and aza-T-dCyd. google.comtandfonline.comresearchgate.net The reaction uses a chiral titanium-diethyl tartrate complex to direct the delivery of an oxygen atom to one face of the double bond, resulting in the formation of a chiral epoxide with high enantiomeric excess. tandfonline.com This transformation simultaneously generates two adjacent stereocenters, C2 and C3 of the resulting epoxide, with predictable and controlled stereochemistry.
The table below details this key enantioselective transformation.
| Substrate | Transformation | Catalyst/Reagents | Product | Stereochemical Outcome |
|---|---|---|---|---|
| (E)-5,5-diethoxypent-2-en-1-ol | Asymmetric Epoxidation | Titanium(IV) isopropoxide, (+)-Diethyl L-tartrate, tert-Butyl hydroperoxide | ((2S,3S)-3-(2,2-diethoxyethyl)oxiran-2-yl)methanol | High diastereoselectivity and enantioselectivity, forming the (2S, 3S) epoxide. google.comtandfonline.com |
Future Research Directions and Unexplored Reactivity of 4,4 Diethoxybut 2 En 1 Ol
Development of Novel Catalytic Processes
The multifunctional nature of 4,4-diethoxybut-2-en-1-ol makes it an ideal substrate for the development of new catalytic processes that can selectively target one functional group over others or enable tandem reactions.
Future investigations could focus on transition-metal catalysis, which has shown promise in activating allylic alcohols and related systems. ucl.ac.uk Gold catalysts, for instance, are known to activate alkyne and alkene functionalities toward nucleophilic attack under mild conditions. ucl.ac.ukrsc.org Applying this to this compound could lead to novel intramolecular cyclization reactions. The presence of the acetal's oxygen atoms could lead to unique coordination with the catalyst, potentially directing the reaction toward the formation of substituted tetrahydrofurans or other oxygen-containing heterocycles. ucl.ac.uk
Another promising area is asymmetric catalysis. The development of chiral catalysts could enable the enantioselective derivatization of the allylic alcohol or the double bond. For example, an asymmetric epoxidation followed by intramolecular cyclization could provide a route to optically active hydroxylated cyclic ethers, which are valuable structural motifs in natural products.
Furthermore, photocatalysis could offer new reaction pathways. The generation of radical intermediates from the alcohol or alkene moiety under light-induced conditions could enable carbon-carbon and carbon-heteroatom bond formations that are complementary to traditional thermal methods.
Table 1: Potential Novel Catalytic Transformations of this compound
| Catalytic System | Target Functionality | Potential Reaction | Expected Product Class |
| Chiral Gold(I) Complex | Alkene / Acetal (B89532) | Asymmetric Intramolecular Cycloetherification | Optically Active Substituted Tetrahydrofurans |
| Ruthenium Metathesis Catalyst | Alkene / Alcohol | Ring-Closing Metathesis with an Acrylate (B77674) | Functionalized Butenolides |
| Iridium Photocatalyst | Alcohol / Alkene | Redox-Neutral Allylic Functionalization | Derivatized Allylic Ethers or Amines |
| Palladium(0) with Chiral Ligand | Allylic Alcohol | Asymmetric Tsuji-Trost Allylic Alkylation | Chiral α,β-Unsaturated Esters or Ketones |
Integration into Flow Chemistry Methodologies
The translation of synthetic routes involving this compound from batch to continuous flow processing represents a significant area for future development. Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters, and improved scalability. mt.com
Many reactions involving versatile building blocks can be hazardous in large-scale batch processes due to high exothermicity or the use of toxic reagents. mt.com The derivatization of this compound, such as through oxidation or strong acid-catalyzed cyclization, could be rendered safer in a flow reactor, which offers superior heat and mass transfer. The small reactor volume at any given time minimizes the risk associated with potential runaway reactions.
Flow chemistry also enables the telescoping of multi-step sequences, where the output of one reactor is directly fed into the next. One could envision a continuous process starting with this compound:
Step 1: Catalytic oxidation of the primary alcohol to an aldehyde in a packed-bed reactor.
Step 2: In-line purification or separation.
Step 3: The resulting α,β-unsaturated aldehyde-acetal is then passed through a heated coil reactor with an acid catalyst to induce cyclization and furan (B31954) formation.
Table 2: Advantages of Flow Chemistry for this compound Reactions
| Feature | Advantage in Flow Chemistry | Example Application |
| Heat Transfer | Superior control of reaction temperature, mitigating risks of exothermic reactions. | Oxidation of the allylic alcohol using strong oxidants. |
| Mixing | Rapid and efficient mixing, improving reaction rates and selectivity. | Acid-catalyzed hydrolysis of the acetal and subsequent cyclization. |
| Safety | Small reactor volumes minimize the impact of hazardous reactions or unstable intermediates. | Reactions involving energetic reagents or intermediates prone to decomposition. |
| Automation | Enables multi-step, "telescoped" syntheses without isolating intermediates. | Continuous conversion to furan derivatives or butenolides. rsc.orgchemrxiv.org |
Exploration of New Derivatization Strategies
The unique arrangement of functional groups in this compound allows for novel derivatization strategies that go beyond its simple conversion to known compounds.
One unexplored avenue is the use of the acetal as a latent directing group. In the presence of a Lewis acid, one of the ethoxy groups could be selectively activated or removed, allowing the resulting oxocarbenium ion to be trapped by the internal allylic alcohol, leading to the formation of functionalized cyclic ethers. The stereochemical outcome of such a reaction could be controlled by the choice of Lewis acid and reaction conditions.
Another strategy involves tandem reactions that modify both ends of the molecule simultaneously or sequentially in one pot. For instance, an initial enzymatic resolution of the racemic alcohol could be followed by a metal-catalyzed reaction on the double bond that is directed by the newly installed chiral center. This would provide a highly efficient route to enantiopure, complex molecules.
The compound can also serve as a linchpin in fragment-coupling strategies. The alcohol could be converted into a leaving group (e.g., a tosylate or mesylate), and the acetal could be hydrolyzed to the aldehyde. This bifunctional intermediate could then undergo two distinct nucleophilic substitution reactions, allowing for the rapid assembly of complex molecular architectures.
Table 3: Novel Derivatization Approaches for this compound
| Strategy | Key Transformation | Potential Outcome |
| Tandem Cyclization/Functionalization | Acid-catalyzed acetal activation followed by intramolecular trapping and subsequent reaction. | Access to complex, polyfunctionalized heterocyclic systems. |
| Oxidative Annulation | Oxidation of the alcohol and subsequent reaction with a dinucleophile. | Formation of fused ring systems containing a furan or pyrrole (B145914) core. |
| Directed C-H Activation | Using the hydroxyl group to direct a metal catalyst to activate a specific C-H bond. | Selective functionalization of the carbon backbone, avoiding protecting group chemistry. |
| Ozonolysis Cascade | Oxidative cleavage of the double bond followed by in-situ reaction of the resulting carbonyls. masterorganicchemistry.com | Generation of smaller, highly functionalized building blocks from a single precursor. |
Advanced Materials Science Applications (Hypothetical, based on related compounds)
While this compound is not itself a material, its derivatives, particularly those based on furan and butenolide structures, have significant potential in materials science. numberanalytics.comnumberanalytics.com Future research could establish the compound as a key precursor for novel monomers and polymers.
Furan-containing polymers are of interest for creating sustainable materials, as furan can be derived from biomass. numberanalytics.combohrium.com By converting this compound into a functionalized furan monomer, one could access a new family of specialty polymers. For example, converting the alcohol to an acrylate or methacrylate (B99206) would yield a furan-containing monomer suitable for radical polymerization. The resulting polymers could exhibit high thermal stability and chemical resistance, making them useful as resins or coatings. numberanalytics.comalgoreducation.com
Furthermore, the electronic properties of furan can be exploited in the development of conjugated polymers for organic electronics. numberanalytics.combohrium.com By designing a synthetic route that converts this compound into a difunctional furan monomer (e.g., a dihalide or diboronic acid), it could be used in cross-coupling polymerization reactions like Suzuki or Stille coupling. The specific substitution pattern derived from the original butenol (B1619263) structure could influence the polymer's solubility, morphology, and electronic performance in devices like organic solar cells or LEDs. bohrium.com
The butenolide moiety, also accessible from this compound, could be incorporated into polyesters or polyamides. The lactone ring could offer a site for controlled degradation, leading to the development of new biodegradable materials with tunable properties for applications in medicine or sustainable packaging. rsc.org
Table 4: Hypothetical Monomers from this compound and Their Potential Polymer Applications
| Hypothetical Monomer | Polymerization Method | Potential Polymer Class | Hypothetical Application |
| 2-(Furan-2-yl)ethyl Acrylate | Free Radical Polymerization | Polyacrylate | Thermally stable resin or coating numberanalytics.comalgoreducation.com |
| 2,5-Dibromo-3-methylfuran | Cross-Coupling Polymerization | Conjugated Polymer | Organic semiconductor in photovoltaics bohrium.com |
| 5-Hydroxymethyl-γ-butenolide | Step-Growth Polymerization | Biodegradable Polyester | Medical implants or sustainable packaging rsc.org |
| Furan-2,5-dicarboxylic acid | Step-Growth Polymerization | Aromatic Polyester (PEF analogue) | High-performance bioplastic for bottles or films numberanalytics.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
